(E)-1-Ethoxy-1-penten-3-one
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Overview
Description
(E)-1-Ethoxy-1-penten-3-one is an organic compound with the molecular formula C7H12O2 It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-1-Ethoxy-1-penten-3-one can be synthesized through several methods. One common approach involves the aldol condensation of ethyl acetate with acetaldehyde, followed by dehydration. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Ethoxy-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
(E)-1-Ethoxy-1-penten-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-Ethoxy-1-penten-3-one involves its interaction with various molecular targets. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial in many biological and chemical processes, including enzyme inhibition and the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-Methoxy-1-penten-3-one
- (E)-1-Propoxy-1-penten-3-one
- (E)-1-Butoxy-1-penten-3-one
Uniqueness
(E)-1-Ethoxy-1-penten-3-one is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs
Properties
IUPAC Name |
(E)-1-ethoxypent-1-en-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(8)5-6-9-4-2/h5-6H,3-4H2,1-2H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCSAYVUHVKCMT-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=COCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C/OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747728 |
Source
|
Record name | (1E)-1-Ethoxypent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79317-83-2 |
Source
|
Record name | (1E)-1-Ethoxypent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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